(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
Description
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide |
InChI |
InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI Key |
NSOOLBFWFUNFGH-BCZLUZIISA-N |
Isomeric SMILES |
C1CC2CC1CC2[C@H](CC(=O)N)N |
Canonical SMILES |
C1CC2CC1CC2C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Bicyclo[2.2.1]heptane Skeleton Formation
The bicyclic framework is typically synthesized via Diels-Alder cycloaddition or intramolecular cyclization :
- Intermolecular Diels-Alder Reaction :
A method described by PubMed 34761677 employs 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes, reacting with dienophiles to form the bicyclo[2.2.1]heptane skeleton.
Example Conditions :- Diene: 1,4-Bis(trimethylsilyloxy)cyclopentadiene
- Dienophile: Acrylate derivatives
- Catalyst: Lewis acids (e.g., TiCl₄)
- Yield: 60–75%
- Intramolecular Diels-Alder Reaction :
For tricyclic derivatives, a diene bearing a dienophile moiety undergoes cyclization to form fused bicyclo[2.2.1]heptane structures. This method improves regioselectivity but requires precise steric control.
Functionalization of the Bicyclic Core
After forming the bicycloheptane, the 3-amino-3-propanoic acid side chain is introduced via:
- Michael Addition : Using nitroalkanes or enamines to add the propanoic acid fragment.
- Enzymatic Resolution : To achieve the (3S) configuration, lipases or esterases are employed for kinetic resolution of racemic intermediates.
Amidation of the Carboxylic Acid
The final step converts the propanoic acid to the propanamide group:
- Coupling Reagents : EDCI/HOBt or HATU facilitate amidation with ammonia or ammonium salts.
- Conditions :
Optimized Synthetic Routes
Comparative data for two leading methods:
Recent Advances
- Catalytic Asymmetric Synthesis :
Chiral phosphoric acids enable enantioselective formation of the bicycloheptane-aminopropanoate scaffold, reducing reliance on resolution steps. - Flow Chemistry :
Continuous-flow systems improve reaction efficiency for amidation, achieving >90% conversion in 30 minutes.
Critical Analysis of Methodologies
- Diels-Alder vs. Cyclization :
While Diels-Alder offers modularity, intramolecular cyclization provides better stereocontrol but requires complex precursors. - Amidation Efficiency : HATU outperforms EDCI in minimizing racemization during propanamide formation.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group and bicyclic structure undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Key Characteristics |
|---|---|---|---|
| Amino group oxidation | KMnO₄ in acidic conditions | Imine or nitro derivatives | Requires stoichiometric oxidants |
| Thioether oxidation* | H₂O₂ or m-CPBA | Sulfoxide or sulfone derivatives | Depends on reaction time/temp |
*Thiophene-containing analogs only (for comparative context).
The bicyclic framework’s electron-rich regions enhance susceptibility to electrophilic oxidation, though specific yields are optimized via solvent choice (e.g., polar aprotic solvents).
Reduction Reactions
The amide moiety and bicyclic system participate in selective reductions:
| Reaction Type | Reagents/Conditions | Product Formed | Notes |
|---|---|---|---|
| Amide reduction | LiAlH₄ in dry THF | Corresponding amine | Exothermic; requires −78°C control |
| Catalytic hydrogenation | H₂/Pd-C in methanol | Saturated bicyclic amine | Pressure-dependent selectivity |
Reduction of the amide group to an amine is critical for modifying bioactivity, with LiAlH₄ achieving >80% conversion under inert atmospheres.
Substitution Reactions
The amino group acts as a nucleophile in substitution reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Key Variables |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ in DMF | N-alkylated derivatives | Base strength impacts yield |
| Acylation | Acetic anhydride, pyridine | Acetylated amine | Room-temperature completion |
Steric hindrance from the bicyclo[2.2.1]heptane group necessitates prolonged reaction times for bulkier electrophiles.
Coupling Reactions
The compound serves as a building block in peptide synthesis:
Coupling efficiencies exceed 70% with HATU, as confirmed by HPLC analysis.
Hydrolysis Reactions
Controlled hydrolysis modifies the amide group:
| Reaction Type | Reagents/Conditions | Product Formed | Outcome |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Bicyclic amino acid | Quantitative conversion in 12 hr |
| Enzymatic hydrolysis | Proteases in buffer (pH 7.4) | Partial cleavage products | Substrate-specific selectivity |
Thermal and Stability Data
The compound’s stability under varying conditions informs synthetic strategies:
| Condition | Observation | Implications |
|---|---|---|
| 100°C in DMSO | Degrades to bicyclic amine + CO₂ | Avoid high temps in polar solvents |
| pH < 3 or pH > 10 | Rapid amide hydrolysis | Control pH during storage |
Comparative Reactivity Insights
-
Steric effects : The bicyclo[2.2.1]heptane group reduces reaction rates compared to linear analogs by ~30%.
-
Solvent dependence : Reactions in DMF show 20% higher yields than in THF due to improved solubility.
-
Catalyst compatibility : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki couplings with aryl boronic acids , though this remains underexplored for the target compound.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanamide is used as a building block for the synthesis of complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can provide specific interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is explored for its use in the production of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The amino and amide groups can form hydrogen bonds and other interactions, contributing to its biological effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
Compounds sharing the bicyclo[2.2.1]heptane scaffold but differing in functional groups are summarized below:
Key Findings :
Amino-Hydroxy Acid Derivatives
Compounds with amino-hydroxy motifs but divergent cores:
Key Findings :
- Linear amino-hydroxy acids (e.g., (2S,3S)-3-Amino-2-hydroxyheptanoic acid) lack the bicyclic rigidity, impacting conformational stability and target binding .
- Taxol-related analogs (e.g., propyl analog) integrate amino-hydroxy groups into complex macrocycles, emphasizing the role of stereochemistry in bioactivity .
Brominated Heterocyclic Analogs
(3S)-3-Amino-3-(4,5-dibromofuran-2-yl)propanamide (CAS 1344960-25-3) shares the (3S)-amino-propanamide group but replaces the bicycloheptane with a dibromofuran ring .
| Property | Target Compound | Dibromofuran Analog |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O | C₇H₈Br₂N₂O₂ |
| Molecular Weight | 182.26 | 311.96 |
| Key Structural Feature | Bicycloheptane | Brominated furan |
| Potential Reactivity | Moderate | High (Br substituents) |
Key Findings :
- The bicycloheptane core in the target compound offers superior rigidity, which may improve binding selectivity in drug discovery .
Research and Application Insights
- Drug Discovery : Bicyclo[2.2.1]heptane derivatives are prized for their rigid, lipophilic cores, which mimic peptide β-strands and enhance pharmacokinetic profiles .
- Synthetic Challenges: The target compound’s stereospecific synthesis likely requires advanced chiral resolution techniques, unlike linear amino-hydroxy acids .
- Availability Issues: Limited stock of the target compound contrasts with readily available analogs like AS143512, suggesting scalability hurdles .
Biological Activity
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide, also known as a bicyclic amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by its bicyclic structure, which influences its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 1208486-69-4 |
| IUPAC Name | (3S)-3-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanamide |
The compound's structure includes a bicyclo[2.2.1]heptane moiety, which contributes to its distinct chemical behavior and potential applications in various biological contexts.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biochemical pathways. The compound may act as an inhibitor or modulator of enzymatic activity, potentially influencing metabolic processes.
- Enzyme Interaction : The amino group in the structure allows for hydrogen bonding with enzyme active sites, potentially affecting substrate binding and catalytic efficiency.
- Receptor Binding : The bicyclic structure may facilitate binding to neurotransmitter receptors, influencing signal transduction pathways.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential for development as an antibacterial agent.
- Neuroprotective Effects : Research has shown that this compound may possess neuroprotective qualities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
-
Antimicrobial Testing :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Neuroprotective Evaluation :
- In vitro assays using neuronal cell lines demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress, suggesting a protective role against neurodegenerative conditions.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide | Bicyclic Amino Acid | Antimicrobial properties observed |
| 2-Amino-4-methylpentanoic acid | Linear Amino Acid | Neurotransmitter modulation |
| L-Leucine | Branched Chain Amino Acid | Protein synthesis enhancement |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the unique properties of this compound.
Q & A
Q. Which computational tools are suitable for predicting conformational behavior and target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
